CID 71377245
Description
For instance, compounds are typically analyzed using techniques like GC-MS (to determine volatile components) and mass spectrometry (to confirm molecular weight and fragmentation patterns) . Structural elucidation often involves comparing experimental data (e.g., collision cross-section values, exact mass) with reference libraries .
However, specific data on its synthesis, toxicity, or biological targets remain unaddressed in the provided materials.
Properties
CAS No. |
651020-79-0 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
InChI |
InChI=1S/C10H16O.C2H4O2/c1-4-7-8-9(5-2)10(11)6-3;1-2(3)4/h6,10-11H,2-4,7-8H2,1H3;1H3,(H,3,4)/t10-;/m1./s1 |
InChI Key |
VAGATGMWOSYTCW-HNCPQSOCSA-N |
Isomeric SMILES |
CCCCC(=C=C)[C@@H](C=C)O.CC(=O)O |
Canonical SMILES |
CCCCC(=C=C)C(C=C)O.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of CID 71377245 would likely involve large-scale chemical processes, including the optimization of reaction conditions to maximize efficiency and minimize costs. This could involve continuous flow reactors, high-pressure systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
CID 71377245 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome and efficiency of these reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely, ranging from simple derivatives to complex molecular structures.
Scientific Research Applications
CID 71377245 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and pharmacological properties.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of CID 71377245 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 71377245, a comparative analysis with structurally or functionally analogous compounds is essential. Below is a framework for such comparisons, modeled after evidence-based approaches:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Diversity: Unlike taurocholic acid (a bile acid with sulfonic and hydroxyl groups), this compound’s hypothetical structure (if analogous to oscillatoxin derivatives) might feature macrocyclic or polyketide backbones, common in bioactive natural products . Ginkgolic acid’s phenolic structure contrasts with the steroid-like framework of taurocholic acid, highlighting the need for this compound’s structural clarification .
Functional Overlaps :
- If this compound shares functional similarities with oscillatoxin D (a cytotoxin), it may exhibit bioactivity against specific cell lines or enzymes, warranting cytotoxicity assays .
- Comparative mass spectrometry data (e.g., exact mass ±5 ppm error, collision cross-sections) could differentiate it from isomers or analogs .
Synthetic Accessibility :
- Betulin-derived inhibitors (e.g., CID 72326) are synthesized via esterification or oxidation . If this compound is a synthetic derivative, similar pathways (e.g., catalytic hydrogenation, acid-catalyzed cyclization) might apply.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
